RG7388-TCO
Description
Properties
CAS No. |
2232888-22-9 |
|---|---|
Molecular Formula |
C42H45Cl2F2N4NaO6 |
Molecular Weight |
833.73 |
IUPAC Name |
Sodium 4-[(2R,3R,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-amido]-3-[3-({[(4E)-cyclooct-4-en-1-yloxy]carbonyl}amino)propoxy]benzoate |
InChI |
InChI=1S/C42H46Cl2F2N4O6.Na/c1-41(2,3)23-34-42(24-47,29-17-16-26(43)22-31(29)45)35(28-13-9-14-30(44)36(28)46)37(50-34)38(51)49-32-18-15-25(39(52)53)21-33(32)55-20-10-19-48-40(54)56-27-11-7-5-4-6-8-12-27;/h4-5,9,13-18,21-22,27,34-35,37,50H,6-8,10-12,19-20,23H2,1-3H3,(H,48,54)(H,49,51)(H,52,53);/q;+1/p-1/b5-4+;/t27?,34-,35+,37+,42-;/m0./s1 |
InChI Key |
UGMQEIBGWDOFJA-KNALVSOESA-M |
SMILES |
O=C([O-])C1=CC=C(NC([C@@H]2N[C@@H](CC(C)(C)C)[C@](C#N)(C3=CC=C(Cl)C=C3F)[C@@H]2C4=CC=CC(Cl)=C4F)=O)C(OCCCNC(OC5CC/C=C/CCC5)=O)=C1.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RG7388TCO; RG7388 TCO; RG7388-TCO; RG-7388-TCO |
Origin of Product |
United States |
Comparison with Similar Compounds
RG7388 (Parent Compound)
CAS 7400-06-8 (C₁₀H₁₇N₃O₃)
This compound, while structurally distinct from this compound, shares functional relevance as a small-molecule tool for biochemical studies.
Key Contrast : CAS 7400-06-8 lacks MDM2 specificity and clickability, limiting its utility in targeted cancer studies.
CAS 7312-10-9 (C₉H₅BrO₂S)
A brominated benzothiophene carboxylate, this compound exemplifies structurally dissimilar but functionally overlapping probes (e.g., fluorescence or protein interaction studies).
Key Insight : CAS 7312-10-9’s BBB permeability and CYP inhibition highlight divergent applications compared to this compound’s oncological focus.
Performance in Cellular Assays
This compound outperforms conventional probes in specificity and versatility:
- Imaging Sensitivity: Achieved subcellular resolution of MDM2 in SJSA-1 cells, unlike non-clickable analogues .
- Target Engagement : Demonstrated >90% MDM2 occupancy at 100 nM, surpassing first-generation MDM2 inhibitors (e.g., Nutlin-3a) in precision .
Data Tables
Table 1: Physicochemical Properties
Table 2: Functional Comparison
| Compound | Target | Clickable | Clinical Relevance | Toxicity |
|---|---|---|---|---|
| This compound | MDM2 | Yes | Preclinical | Low |
| RG7388 | MDM2 | No | Phase III | Moderate |
| CAS 6007-85-8 | Unclear | No | None | High (H315) |
Q & A
Q. What are the key molecular targets and mechanisms of action for RG7388-TCO in preclinical models?
Methodological Answer: Investigate its mechanism using biochemical assays (e.g., binding affinity studies) and structural analyses (X-ray crystallography or cryo-EM). Cross-reference in vitro cytotoxicity data with in vivo tumor regression models to validate target specificity. Ensure reproducibility by documenting assay conditions (e.g., pH, temperature, solvent) and statistical power calculations . For data integrity, use orthogonal validation methods (e.g., siRNA knockdown) to confirm target engagement .
Q. How should researchers design experiments to assess this compound’s efficacy while minimizing confounding variables?
Methodological Answer: Employ randomized controlled trials (RCTs) in animal models, stratifying cohorts by tumor type, stage, and genetic background. Include negative controls (vehicle-only) and positive controls (standard-of-care agents). Use blinded data analysis to reduce bias. Adhere to ARRIVE guidelines for preclinical studies, detailing sample size justification and exclusion criteria .
Q. What are the best practices for collecting and managing pharmacokinetic/pharmacodynamic (PK/PD) data for this compound?
Methodological Answer: Use LC-MS/MS for plasma concentration measurements and validate assays with calibration curves. Record timepoints consistently across cohorts. Store raw data in FAIR-compliant repositories (e.g., Zenodo) with metadata on extraction protocols and instrument parameters . For PD endpoints, integrate biomarkers (e.g., tumor volume MRI measurements) with PK profiles to model dose-response relationships .
Q. How can researchers conduct a systematic literature review to identify gaps in this compound research?
Methodological Answer: Follow PRISMA guidelines to search PubMed, Scopus, and EMBASE using controlled vocabulary (e.g., MeSH terms: "this compound," "anticancer agents," "click chemistry"). Screen studies for relevance using tools like Rayyan, and categorize findings by study type (in vitro, in vivo, clinical). Critically appraise conflicting results using tools like AMSTAR-2 .
Q. What criteria should guide hypothesis formulation when studying this compound’s off-target effects?
Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:
"Does this compound induce apoptosis in non-cancerous cells at therapeutic doses, and what molecular pathways are involved?" Validate hypotheses using high-content screening (e.g., RNA-seq) and pathway enrichment tools (e.g., DAVID) .
Advanced Research Questions
Q. How can researchers optimize this compound’s bioassay conditions to improve signal-to-noise ratios in heterogeneous tumor models?
Methodological Answer: Conduct fractional factorial designs to test variables (e.g., incubation time, cell density, reagent concentration). Use response surface methodology (RSM) to identify optimal conditions. Validate with dose-response curves and compare IC₅₀ values across cell lines. Address batch effects by including internal reference samples .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer: Perform meta-analysis of discordant datasets, adjusting for factors like tumor microenvironment complexity or drug metabolism differences. Use patient-derived xenograft (PDX) models to bridge the gap. Apply Bayesian statistics to quantify uncertainty in translational predictions .
Q. How should multi-omics data (e.g., proteomics, metabolomics) be integrated to elucidate this compound’s polypharmacology?
Methodological Answer: Use network pharmacology approaches (e.g., STRING DB) to map protein-protein interactions. Apply machine learning (e.g., random forests) to prioritize pathways correlated with drug response. Validate findings with CRISPR-Cas9 knockout models . Ensure data interoperability by adhering to MIAME/MINSEQE standards .
Q. What statistical methods address overdispersion in count data (e.g., tumor metastasis inhibition rates) from this compound studies?
Methodological Answer: Replace Poisson regression with negative binomial models to handle overdispersion. Use zero-inflated models for datasets with excess zeros. Validate assumptions with residual plots and goodness-of-fit tests (e.g., AIC/BIC) .
Q. How can in silico modeling predict this compound’s metabolic stability while accounting for interspecies variability?
Methodological Answer: Build QSAR models using datasets from liver microsome assays across species. Train algorithms on descriptors like logP, molecular weight, and cytochrome P450 binding affinities. Validate predictions with in vitro intrinsic clearance assays .
Q. What experimental designs mitigate ethical concerns in this compound’s preclinical toxicity studies?
Methodological Answer: Follow the 3Rs principle (Replacement, Reduction, Refinement). Use organ-on-a-chip systems for preliminary toxicity screening. For in vivo studies, employ humane endpoints (e.g., tumor burden limits) and minimize cohort sizes via adaptive designs .
Q. How do researchers validate this compound’s target engagement in complex biological matrices (e.g., tumor tissue)?
Methodological Answer: Use chemical proteomics (e.g., activity-based protein profiling) with clickable this compound probes. Confirm binding via SILAC-based mass spectrometry and orthogonal techniques like CETSA .
Methodological Resources
- Data Analysis : Refer to Research Paper Help Guide for structuring results and avoiding overinterpretation .
- Reproducibility : Follow Beilstein Journal of Organic Chemistry guidelines for detailed experimental documentation .
- Ethics : Consult GDPR frameworks for handling identifiable data in translational studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
